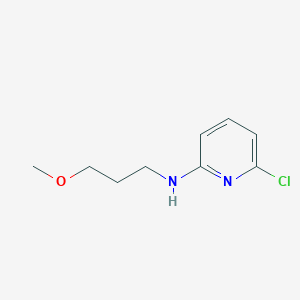

6-Chloro-N-(3-methoxypropyl)-2-pyridinamine

Description

6-Chloro-N-(3-methoxypropyl)-2-pyridinamine is a pyridine derivative characterized by a chlorine atom at the 6-position and a 3-methoxypropylamine substituent at the 2-position of the aromatic ring. The compound’s structure combines a pyridine core with a flexible methoxypropyl chain, which introduces both lipophilic and polar characteristics. Its synthesis likely involves nucleophilic substitution at the 2-position of 2,6-dichloropyridine using 3-methoxypropylamine, a method analogous to procedures described for related compounds ().

Propriétés

IUPAC Name |

6-chloro-N-(3-methoxypropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-13-7-3-6-11-9-5-2-4-8(10)12-9/h2,4-5H,3,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCJHLWUIRZNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2,6-Dichloro-3-nitropyridine

The initial step involves nitration of 2,6-dichloropyridine to produce 2,6-dichloro-3-nitropyridine. This nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, following established literature procedures. The process yields the nitro-substituted pyridine after cooling and filtration:

2,6-Dichloropyridine + Nitrating mixture → 2,6-Dichloro-3-nitropyridine

This step is well-documented and forms the foundation for subsequent modifications.

Ammonolysis to Produce 2,3-Diamino-6-chloropyridine

The nitrated compound undergoes ammonolysis with aqueous ammonia in methanol at approximately 35–40°C. This reaction replaces the nitro group with amino groups, yielding 2,3-diamino-6-chloropyridine:

2,6-Dichloro-3-nitropyridine + NH₃ → 2,3-Diamino-6-chloropyridine

The process is monitored by TLC, and the product is isolated via filtration.

Methoxylation to Form 2-Amino-6-methoxy-3-nitropyridine

The next critical step involves methoxylation of 2,6-dichloro-3-nitropyridine with sodium methoxide in methanol at 10–60°C, preferably at 25–30°C. The molar ratio of sodium methoxide is optimized around 1.05:1 to ensure high yield and purity:

2-Amino-6-chloro-3-nitropyridine + NaOCH₃ → 2-Amino-6-methoxy-3-nitropyridine

Post-reaction, the mixture is quenched in water at 25–30°C, and the product is isolated by filtration.

Reduction to 2,3-Diamino-6-methoxy-3-nitropyridine

The nitro group in the methoxylated compound is reduced to an amino group using stannous chloride dihydrate in concentrated hydrochloric acid at 35–40°C. The reduction proceeds as follows:

2-Amino-6-methoxy-3-nitropyridine + SnCl₂/HCl → 2,3-Diamino-6-methoxy-3-nitropyridine

The reaction is monitored by TLC, and the product is isolated via filtration, yielding a high-purity intermediate.

Conversion to 2,3-Diamino-6-methoxypyridine Dihydrochloride

The nitro group in the previous compound is further reduced to obtain the dihydrochloride salt, often by metallic reduction in aqueous acidic media. Iron, zinc, or tin in the presence of hydrochloric acid is used, with the preferred reagent being stannous chloride in concentrated hydrochloric acid at 35–40°C:

2,3-Diamino-6-methoxy-3-nitropyridine + SnCl₂/HCl → 2,3-Diamino-6-methoxypyridine dihydrochloride

The product is isolated by filtration and drying, with yields typically exceeding 85%.

Final Neutralization to Yield 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine

The dihydrochloride salt is then neutralized with a base such as aqueous ammonia or sodium hydroxide in a polar solvent (water or alcohol). The process involves:

- Dissolution of the salt in water or alcohol.

- Adjustment of pH to 7–8.

- Precipitation of the free base, which is then filtered and dried.

This step yields This compound with high purity.

Data Summary and Process Optimization

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | Concentrated H₂SO₄ + HNO₃ | >90% | Cooling to control exotherm |

| Ammonolysis | NH₃ in methanol, 35–40°C | >85% | Filtration |

| Methoxylation | Sodium methoxide in methanol, 10–60°C | >90% | Quench in water |

| Reduction | SnCl₂ in HCl, 35–40°C | >85% | TLC monitored |

| Neutralization | NH₃ or NaOH | >90% | Precipitation & filtration |

Research Findings and Notes

- The process emphasizes cost-effective raw materials like sodium methoxide and common reducing agents, avoiding hazardous reagents.

- The use of controlled temperatures and TLC monitoring ensures high purity and minimizes side reactions.

- Environmental considerations include minimizing wastewater and utilizing recyclable solvents like toluene and methanol.

- The process is scalable for industrial production, with patent disclosures supporting its feasibility.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-N-(3-methoxypropyl)-2-pyridinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the sixth position can be substituted by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridinamine derivatives.

Oxidation Reactions: Products include oxides and other oxidized derivatives.

Reduction Reactions: Products include reduced amines and other reduced compounds.

Applications De Recherche Scientifique

6-Chloro-N-(3-methoxypropyl)-2-pyridinamine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

Industry: Utilized in the production of dyes and other organic materials.

Mécanisme D'action

The mechanism of action of 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

A. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine ()

- Structure : Chloro and nitro groups at positions 6 and 3, respectively; isopropylamine at position 2.

- Key Differences :

- The nitro group (electron-withdrawing) increases acidity and reactivity compared to the methoxypropyl group (electron-donating).

- Crystallography reveals intramolecular hydrogen bonding (N–H⋯O, 2.66 Å) stabilizing planar geometry, absent in the target compound due to the methoxypropyl chain’s flexibility.

- Applications : Intermediate in anticancer drug synthesis.

B. 6-Chloro-N-(4-methoxyphenyl)-2-pyridinamine ()

- Structure : Chloro at position 6; 4-methoxyphenylamine at position 2.

- Higher molecular weight (234.69 g/mol vs. ~200 g/mol estimated for the target compound) due to the phenyl group.

C. (S)-3-Methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine (S3MeMBANP, )

- Structure : Methyl and nitro groups on pyridine; chiral phenylethyl substituent.

- Key Differences: Nonlinear optical properties (d coefficients up to 20 pm/V) due to extended conjugation and crystallographic alignment. The target compound’s methoxypropyl group lacks aromaticity, likely reducing optical nonlinearity.

Pyrimidine-Based Analogues

A. 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine ()

- Structure : Pyrimidine core with chloro, methylthio, and 3-methoxypropylamine groups.

- Key Differences :

- Pyrimidine ring (6-membered with two nitrogen atoms) vs. pyridine (one nitrogen).

- Methylthio group increases molecular weight (247.74 g/mol) and introduces sulfur-based reactivity.

- Predicted boiling point: 404.3°C; density: 1.25 g/cm³ (higher than typical pyridines due to sulfur).

B. 6-Chloro-N-(3-methoxypropyl)-4-pyrimidinamine ()

- Structure : Pyrimidine with chloro at position 6 and 3-methoxypropylamine at position 3.

- Key Differences: Positional isomerism (amine at pyrimidine 4 vs. pyridine 2) alters electronic distribution.

Functional Group and Property Comparison

Research Findings and Implications

- Synthetic Routes : Analogous compounds (e.g., ) suggest that nucleophilic substitution under mild conditions (dichloromethane, ice-water bath) is feasible for synthesizing the target compound.

- Biological Relevance : The absence of nitro or aryl groups in the target compound may reduce cytotoxicity compared to ’s anticancer intermediates but improve metabolic stability.

- Material Science: Unlike S3MeMBANP (), the target’s aliphatic chain likely precludes significant nonlinear optical activity due to reduced crystallographic alignment.

Activité Biologique

6-Chloro-N-(3-methoxypropyl)-2-pyridinamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the class of pyridinamine derivatives, characterized by the presence of a chlorine atom at the 6-position and a methoxypropyl group at the nitrogen atom. Its molecular formula is CHClN, with a molecular weight of 202.67 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to:

- Inhibit Enzymes : It can inhibit specific enzymes, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX-2 has been linked to anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

- Modulate Signaling Pathways : The compound influences key signaling pathways related to apoptosis and cell proliferation, affecting gene expression and cellular metabolism.

Biological Activities

The following sections summarize the key biological activities reported for this compound.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress COX-2 activity with an IC value comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | IC (μmol) | Activity |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 Inhibition |

| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro assays indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) demonstrating its potency .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Cytotoxicity

While exploring its therapeutic potential, studies have evaluated the cytotoxic effects of the compound on human cell lines. The results revealed that at lower concentrations, it enhances cell viability, whereas higher doses lead to increased oxidative stress and cytotoxicity.

Case Studies

- Study on Inflammatory Models : A study utilizing carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced inflammation compared to control groups. The results suggested a dose-dependent relationship with respect to anti-inflammatory efficacy.

- Antimicrobial Efficacy : Another study assessed the antimicrobial potential of the compound against clinical isolates of resistant bacterial strains. The findings confirmed its effectiveness in inhibiting growth and suggested further investigation into its application as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine, and how can reaction conditions be optimized?

- Methodology : Nucleophilic substitution on 6-chloropyridine derivatives using 3-methoxypropylamine is a common approach. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., methylene chloride/benzene mixtures ), and catalytic bases (e.g., Na₂CO₃ for deprotonation ). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield improvements (70–85%) are achievable by controlling stoichiometry and avoiding hydrolysis of the methoxypropyl group.

Q. How can researchers confirm the structural identity of this compound after synthesis?

- Analytical Workflow :

- NMR : Compare - and -NMR spectra to reference pyridine derivatives (e.g., chemical shifts for methoxypropyl protons at δ 3.2–3.5 ppm and pyridine-Cl coupling patterns ).

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks matching the molecular formula (C₉H₁₂ClN₂O; calculated m/z ~215.07).

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., Mo-Kα radiation, 100 K) resolves bond angles and substituent positions, as demonstrated for structurally analogous pyridinamines .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

- Approach : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chlorine atom’s electron-withdrawing effect lowers the pyridine ring’s HOMO energy, directing reactivity toward meta positions . Solvent effects (e.g., benzene vs. DMSO) are incorporated via PCM models to refine predictions .

Q. How can contradictions in spectroscopic data between synthesis batches be systematically resolved?

- Troubleshooting Framework :

- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., unreacted 6-chloropyridine or methoxypropylamine adducts ).

- Isotopic Labeling : Introduce -labeled amine precursors to track unintended side reactions (e.g., amine oxidation ).

- Batch Comparison : Cross-reference X-ray data (unit cell parameters) to rule out polymorphic variations .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Protocol :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ~270 nm for pyridine absorption) and LC-MS to identify hydrolysis products (e.g., loss of methoxypropyl group at pH < 4 ).

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition onset temperatures (>200°C typical for pyridinamines ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.